2-Chloro-1-[3-(2-fluorophenyl)-2,5-dihydropyrrol-1-yl]ethanone
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Overview
Description
2-Chloro-1-[3-(2-fluorophenyl)-2,5-dihydropyrrol-1-yl]ethanone is an organic compound with a complex structure that includes a chloro group, a fluorophenyl group, and a dihydropyrrol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes the use of organometallic reagents and phase transfer catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[3-(2-fluorophenyl)-2,5-dihydropyrrol-1-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-Chloro-1-[3-(2-fluorophenyl)-2,5-dihydropyrrol-1-yl]ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor to pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-1-[3-(2-fluorophenyl)-2,5-dihydropyrrol-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Chloro-1-(3-fluorophenyl)ethanone
- 1-(3-Chloro-2-fluorophenyl)ethanone
- 2-Chloro-1-(3-hydroxyphenyl)ethanone .
Uniqueness
What sets 2-Chloro-1-[3-(2-fluorophenyl)-2,5-dihydropyrrol-1-yl]ethanone apart is its unique combination of functional groups and its potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-chloro-1-[3-(2-fluorophenyl)-2,5-dihydropyrrol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO/c13-7-12(16)15-6-5-9(8-15)10-3-1-2-4-11(10)14/h1-5H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHKTDKQNXEJCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1C(=O)CCl)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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